molecular formula C17H13N7O4 B2968012 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396635-91-8

2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2968012
CAS No.: 1396635-91-8
M. Wt: 379.336
InChI Key: MPEDRBRUFYFRPF-UHFFFAOYSA-N
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Description

2-(4-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a compound characterized by a fused benzoxazole ring, tetrazole moiety, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically begins with the preparation of the oxazolone intermediate. This involves cyclization of a salicylic acid derivative with an acylating agent under basic conditions. The resulting oxazolone is then subjected to a sequence of reactions that include amide formation and tetrazole ring construction. Specific conditions such as the use of anhydrous solvents, controlled temperatures, and inert atmospheres can optimize yields.

Industrial Production Methods

Industrial production often scales up these methods with enhancements for efficiency and cost-effectiveness. This includes using bulk solvents and reagents, continuous flow reactors for better temperature and pressure control, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various functional groups, especially at the oxazolone and tetrazole rings.

  • Reduction: : Reduction reactions typically target the carbonyl groups within the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Use of hydrogen gas in the presence of palladium or nickel catalysts.

  • Substitution: : Halogenating agents for electrophilic substitutions; nucleophiles such as amines for nucleophilic substitutions.

Major Products Formed

The reactions yield various products including substituted benzoxazolone derivatives, reduced amide and tetrazole variants, and functionalized phenyl groups, depending on the reaction type and conditions.

Scientific Research Applications

This compound finds applications in multiple fields:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studies show potential biological activity, making it of interest for drug development.

  • Medicine: : Investigated for its therapeutic properties, particularly in targeting certain pathways.

  • Industry: : Utilized in materials science for its stability and reactivity, aiding in the production of specialized polymers and coatings.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. It may act by inhibiting or activating these targets, influencing biochemical pathways. Detailed studies often reveal specifics about its binding sites and the conformational changes it induces in target molecules.

Comparison with Similar Compounds

Compared to other benzoxazole or tetrazole derivatives, 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of functional groups

List of Similar Compounds

  • Benzoxazole derivatives with other substituents

  • Tetrazole compounds with varying amide linkages

  • Complex molecules combining both benzoxazole and tetrazole structures but with different functional groups

It's a fascinating compound with much to explore and understand!

Properties

IUPAC Name

2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O4/c18-15(26)16-20-22-24(21-16)11-7-5-10(6-8-11)19-14(25)9-23-12-3-1-2-4-13(12)28-17(23)27/h1-8H,9H2,(H2,18,26)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEDRBRUFYFRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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